3-Bromo-4-hydroxy-5-methoxybenzonitrile
Description
Contextual Significance of Substituted Benzonitriles in Chemical Research
Substituted benzonitriles, which are aromatic compounds featuring a cyano (-C≡N) group attached to a benzene (B151609) ring, are of considerable importance in chemical research and industry. ontosight.aiwikipedia.org The nitrile group is a versatile functional group; its strong electron-withdrawing nature can significantly alter the electronic density of the aromatic ring to which it is attached. nih.gov This property can influence the molecule's reactivity and its interactions within biological systems, such as forming π-π stacking interactions with aromatic residues in proteins. nih.gov
In medicinal chemistry, the nitrile substituent is often employed as a bioisostere for carbonyl, hydroxyl, or halogen groups, capable of acting as a hydrogen bond acceptor. nih.gov This versatility has led to the incorporation of the benzonitrile (B105546) moiety into a wide array of pharmaceuticals. ontosight.ainih.gov For instance, substituted benzonitriles are core components in drugs developed as aromatase inhibitors for treating estrogen-dependent diseases and as non-steroidal androgen receptor antagonists. nih.gov The demand for organic nitriles is driven by their wide-ranging applications as intermediates in the synthesis of compounds with potential therapeutic properties, including anti-inflammatory and anti-asthma agents. ontosight.aigoogle.com
Overview of 3-Bromo-4-hydroxy-5-methoxybenzonitrile as a Strategic Chemical Scaffold
This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in organic synthesis. bldpharm.comtcichemicals.com Its structure is derived from vanillin (B372448), a widely available natural product, indicating a feasible synthetic lineage. mdpi.com The molecule's architecture, featuring hydroxyl, methoxy (B1213986), and bromo groups in specific positions relative to the nitrile function, makes it a strategic scaffold for constructing more complex molecules.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 52805-45-5 |
| Molecular Formula | C₈H₆BrNO₂ |
| Molecular Weight | 228.04 g/mol |
| Appearance | White to Almost white powder to crystal |
| Melting Point | 143-148 °C |
| Purity | >97-98% |
(Data sourced from multiple chemical suppliers). tcichemicals.comscbt.comsigmaaldrich.comtcichemicals.com
As a chemical intermediate, it provides a platform for further functionalization. The hydroxyl group can be alkylated or otherwise modified, the bromine atom can participate in cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced to introduce different functionalities. This strategic placement of reactive sites allows chemists to build molecular complexity in a controlled manner.
Evolution of Research Perspectives on Halogenated Aromatic Compounds
Historically, some halogenated compounds were viewed with caution due to their potential reactivity and environmental persistence. However, the perspective on incorporating halogens into molecular structures, particularly in the context of drug discovery, has evolved significantly. acs.org Today, halogenation is a widely appreciated and valuable strategy in medicinal chemistry. acs.org Approximately one-third of drugs in clinical trials or at preregistration stages contain halogens, a higher percentage than in currently launched drugs, indicating their growing importance. acs.org
The inclusion of halogen atoms like bromine on an aromatic ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov A key development in understanding their utility has been the recognition of the halogen bond. namiki-s.co.jp This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base, such as an oxygen or nitrogen atom in a biological target like a protein. acs.orgnamiki-s.co.jp Heavier halogens like chlorine, bromine, and iodine are more effective at forming these bonds than fluorine. acs.orgnamiki-s.co.jp The directionality and strength of halogen bonds make them a powerful tool in rational drug design, enabling the optimization of ligand-target binding affinity and improving the potency of drug candidates. acs.orgacs.orgnamiki-s.co.jp This modern understanding has solidified the role of halogenated aromatics, such as this compound, as important building blocks in the development of new chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-hydroxy-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXLXRNDUJYBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427393 | |
| Record name | 3-bromo-4-hydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-45-5 | |
| Record name | 3-bromo-4-hydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-hydroxy-5-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Bromo 4 Hydroxy 5 Methoxybenzonitrile
Regioselective Electrophilic Aromatic Bromination of Precursors
The introduction of a bromine atom at a specific position on an aromatic ring is a critical step in the synthesis of 3-Bromo-4-hydroxy-5-methoxybenzonitrile. This is typically achieved through electrophilic aromatic substitution, where the regiochemistry is governed by the directing effects of the substituents already present on the ring. nvcc.edu
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The efficiency of the bromination of vanillin (B372448) and its derivatives is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of brominating agent, solvent, temperature, and reaction time. For instance, the bromination of vanillin can be carried out using bromine in acetic acid. rsc.org Alternative methods utilize potassium bromate (B103136) in the presence of an acid to generate bromine in situ, which can be a safer approach. nvcc.edugaacademy.org Studies have focused on optimizing the reaction time to maximize yield and purity. gaacademy.org The pH of the reaction medium also plays a crucial role, with acidic conditions generally favoring the reaction. researchgate.net
| Reaction Time (minutes) | Assessment Focus | Reference |
|---|---|---|
| 5 | Percent yield and product purity | gaacademy.org |
| 15 | Percent yield and product purity | gaacademy.org |
| 25 | Percent yield and product purity | gaacademy.org |
| 35 | Percent yield and product purity | gaacademy.org |
| 45 | Percent yield and product purity | gaacademy.org |
Mechanistic Insights into Direct Bromination Pathways
The direct bromination of aromatic compounds proceeds through an electrophilic aromatic substitution mechanism. This involves the generation of a bromine electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govfiveable.me The reaction is completed by the loss of a proton from the arenium ion, restoring the aromaticity of the ring. fiveable.me In the case of vanillin, the hydroxyl and methoxy (B1213986) groups are activating and direct the incoming electrophile to the ortho and para positions. nvcc.edu
Influence of Activating Groups on Halogenation Directivity
The regioselectivity of electrophilic aromatic substitution is strongly influenced by the electronic properties of the substituents on the aromatic ring. chemistrysteps.com Activating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. fiveable.mechemistrysteps.comlibretexts.org These groups are ortho, para-directors, meaning they direct the incoming electrophile to the positions ortho and para to themselves. openstax.orglibretexts.org In vanillin, the hydroxyl and methoxy groups work in concert to direct the bromine to the position ortho to the hydroxyl group and meta to the aldehyde group. nvcc.edu The aldehyde group, being a deactivating group, directs incoming electrophiles to the meta position. chemistrysteps.com The powerful activating effect of the hydroxyl and methoxy groups overrides the deactivating effect of the aldehyde group, leading to the desired regioselectivity.
Conversion Strategies from Benzaldehyde (B42025) Derivatives to this compound
The conversion of a benzaldehyde derivative, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde, into the corresponding nitrile is a key transformation in the synthesis of the target compound.
Utilization of Hydroxylamine (B1172632) Hydrochloride in Nitrile Formation
A common and effective method for converting aldehydes to nitriles involves the use of hydroxylamine hydrochloride. ajgreenchem.comasianpubs.orgasianpubs.orgscilit.comnih.govorgchemres.orgtandfonline.com This reaction typically proceeds in two steps: the formation of an aldoxime intermediate, followed by its dehydration to the nitrile. nih.gov Various reagents and conditions have been developed to facilitate this dehydration step.
| Catalyst/Conditions | Key Features | Reference |
|---|---|---|
| Silica-gel, hot condition | Solvent-free, environmentally friendly, simple work-up | ajgreenchem.com |
| Anhydrous Sodium Sulphate/Sodium Bicarbonate, microwave irradiation | Rapid, high yields, environmentally benign | asianpubs.org |
| Ferrous Sulphate, DMF, reflux | Inexpensive, easy to handle, high yield | asianpubs.org |
| Dimethylsulfoxide, 100°C | Facile one-pot synthesis | scilit.com |
| Formic acid–H2O solution | Green method using water as a solvent | nih.gov |
| Ferric hydrogen sulfate (B86663), DMF, 120°C | Heterogeneous, efficient, recyclable catalyst | orgchemres.org |
| Solvent-free, 100°C | Atom efficient, minimizes waste | tandfonline.com |
Derivations from Vanillin and Related Methoxylated Benzaldehydes
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and renewable feedstock, serves as a prominent starting material for the synthesis of this compound. nih.govstudylib.netnih.gov The synthetic pathway typically involves a multi-step process, beginning with the selective bromination of the vanillin aromatic ring, followed by the conversion of the aldehyde group into a nitrile.
The initial step is the regioselective bromination of vanillin. Due to the directing effects of the hydroxyl and methoxy groups, the bromine atom is introduced at the 5-position of the benzene (B151609) ring. weebly.com This electrophilic aromatic substitution reaction can be achieved using various brominating agents. weebly.comresearchgate.net A common laboratory method involves generating bromine in situ from potassium bromate and hydrobromic acid in a solvent like acetic acid. weebly.com The resulting intermediate is 5-bromovanillin (B1210037) (3-bromo-4-hydroxy-5-methoxybenzaldehyde).
The subsequent and crucial transformation is the conversion of the aldehyde group of 5-bromovanillin into a nitrile group. A widely employed method is the formation of an aldoxime followed by dehydration. tardigrade.in The aldehyde reacts with hydroxylamine (NH₂OH), often in the form of hydroxylamine hydrochloride, to form 3-bromo-4-hydroxy-5-methoxybenzaldehyde oxime. tardigrade.ingoogle.com This intermediate is then subjected to dehydration to yield the final product, this compound. researchgate.netresearchgate.net Various dehydrating agents and conditions can be used for this step, with the choice impacting yield and reaction conditions. researchgate.netresearchgate.netorganic-chemistry.org
Bromination: Vanillin is brominated to yield 5-bromovanillin.
Oximation: 5-bromovanillin reacts with hydroxylamine to form the corresponding aldoxime.
Dehydration: The aldoxime is dehydrated to produce this compound.
This pathway leverages the structural similarity between the starting material and the target compound, making vanillin an economically and strategically important precursor.
Exploration of Novel and Sustainable Synthetic Approaches
In line with the principles of green chemistry, current research focuses on developing more efficient and environmentally benign synthetic routes. chemijournal.commdpi.com This involves the innovation of catalytic systems and the careful selection of solvents to minimize waste and energy consumption. nih.gov
Catalyst Development for Efficient Transformation
Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, catalyst development is focused on both the bromination and the nitrile formation steps.
For Bromination: The selective monobromination of phenols is a key challenge, as over-bromination is a common side reaction. nih.gov Research is directed towards catalysts that can enhance regioselectivity and yield. Various catalytic systems have been explored for the bromination of phenols, including:
Ammonium salt catalysts: These have been shown to promote ortho-selective halogenation, which is relevant for controlling regioselectivity in substituted phenols. scientificupdate.com
Layered double hydroxides (LDHs): Materials like ZnAl–BrO₃⁻–LDHs have been used with KBr for the regioselective monobromination of phenols under mild conditions. nih.gov
Metal catalysts: Copper and iron salts have been investigated to catalyze bromination reactions, often with improved selectivity. nih.govresearchgate.net
The following table summarizes different catalytic approaches for the bromination of phenolic compounds, which are applicable to vanillin derivatives.
| Catalyst System | Brominating Agent | Key Advantages |
| Ammonium Salts | N-Bromosuccinimide (NBS) | High ortho-selectivity, mild conditions. scientificupdate.com |
| ZnAl–BrO₃⁻–LDHs | Potassium Bromide (KBr) | Excellent regioselectivity, use of inexpensive reagents. nih.gov |
| Thioamides | N-Bromosuccinimide (NBS) | Catalytic, avoids strong acids. nih.govresearchgate.net |
| Copper or Iron salts | Various | Can improve selectivity and reaction rates. nih.govresearchgate.net |
For Nitrile Formation: The dehydration of the intermediate aldoxime to the nitrile is another area for catalytic improvement. While traditional methods may use stoichiometric dehydrating agents, catalytic approaches reduce waste and improve atom economy. nih.gov
Iron Catalysis: Simple iron salts have been shown to effectively catalyze the dehydration of aldoximes to nitriles without the need for nitrile-containing solvents, offering a more environmentally friendly option. nih.gov
Biocatalysis: Aldoxime dehydratases are enzymes that can convert aldoximes to nitriles under very mild conditions, typically in aqueous media. mdpi.com This approach is highly sustainable and offers excellent selectivity. mdpi.com
Other Metal Catalysts: Ruthenium and palladium complexes have also been demonstrated to be highly efficient for the dehydration of aldoximes. organic-chemistry.org
Solvent Selection and Green Chemistry Principles in Synthesis
The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Green chemistry principles advocate for the use of safer, more benign solvents or, ideally, solvent-free conditions. numberanalytics.combohrium.comnih.gov
For the synthesis of this compound, applying these principles involves:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives. Water is an ideal green solvent due to its non-toxicity and availability. bohrium.comresearchgate.net For the bromination step, using aqueous systems or recyclable solvents like ionic liquids is being explored. researchgate.netnumberanalytics.comresearchgate.net Oxidative bromination using systems like H₂O₂-HBr in water presents a greener alternative to traditional brominating agents. researchgate.net
Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste. Solvent-free bromination of activated aromatic compounds has been shown to be effective, often requiring no external heating. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, particularly for the dehydration step, improve atom economy by avoiding the use of stoichiometric reagents that end up as waste. nih.govresearchgate.net
Use of Renewable Feedstocks: The use of vanillin, which can be derived from lignin (B12514952), is a prime example of utilizing a renewable starting material. nih.govnih.gov
The table below outlines the application of green chemistry principles to the synthesis steps.
| Synthesis Step | Traditional Method | Green Chemistry Approach | Principle(s) Addressed |
| Bromination | Br₂ in chlorinated solvents | Oxidative bromination (e.g., KBr/H₂O₂) in water researchgate.net; Use of ionic liquids researchgate.net | Safer Solvents, Atom Economy |
| Nitrile Formation | Stoichiometric dehydrating agent in organic solvent | Iron-catalyzed dehydration nih.gov; Biocatalysis with aldoxime dehydratases in water mdpi.com | Safer Solvents, Use of Catalysis, Atom Economy |
| Starting Material | Petroleum-based precursors | Vanillin from lignin nih.govnih.gov | Use of Renewable Feedstocks |
By integrating advanced catalytic methods and adhering to green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and economically viable.
Chemical Reactivity and Derivatization Studies of 3 Bromo 4 Hydroxy 5 Methoxybenzonitrile
Nucleophilic Substitution Reactions at the Bromine Moiety
The bromine atom on the aromatic ring of 3-Bromo-4-hydroxy-5-methoxybenzonitrile is a key site for functionalization through nucleophilic substitution reactions. These reactions allow for the introduction of a wide range of substituents, leading to diverse molecular architectures.
While specific studies on the amination and thiolation of this compound are not extensively documented, the reactivity of similar aryl bromides suggests that these transformations are feasible. Nucleophilic aromatic substitution of the bromine atom with various amines and thiols can be achieved, typically under transition-metal catalysis (e.g., Buchwald-Hartwig amination) or through copper-catalyzed conditions. These reactions would introduce amino and thioether functionalities, respectively, significantly expanding the chemical space accessible from this starting material. For instance, the reaction of a related compound, 3-bromo-4-hydroxybenzonitrile, has been shown to undergo thioamidation of the nitrile group rather than substitution at the bromine, highlighting the potential for competing reaction pathways depending on the reagents and conditions employed. researchgate.net
Table 1: Representative Nucleophilic Substitution Reactions on Aryl Bromides Data inferred from studies on analogous compounds.
| Nucleophile | Catalyst/Conditions | Product Type |
|---|---|---|
| Primary Amine | Pd catalyst, ligand, base | N-Aryl Amine |
| Secondary Amine | Pd catalyst, ligand, base | N,N-Dialkyl-N-aryl Amine |
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide. mdpi.com Given the presence of the bromine atom, this compound is an excellent candidate for Suzuki-Miyaura coupling reactions.
The reaction would proceed by the coupling of this compound with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. The steric hindrance from the ortho-methoxy group and the electronic nature of the substituents would influence the reaction conditions required for efficient coupling. Studies on similarly substituted bromoarenes have demonstrated that with the appropriate choice of palladium catalyst, ligand, and base, high yields of the corresponding biaryl products can be achieved. nih.gov The steric hindrance at the ortho position can have a significant effect on the reaction's efficiency. nih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides Data based on general literature for Suzuki-Miyaura reactions.
| Aryl Bromide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | >95 |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 85-95 |
Oxidation Reactions of the Hydroxyl Group
The phenolic hydroxyl group in this compound is susceptible to oxidation, leading to the formation of various carbonyl-containing derivatives. The specific product obtained depends on the oxidizing agent and the reaction conditions.
Oxidation of the hydroxyl group in this compound can potentially lead to the formation of a quinone or a benzaldehyde (B42025) derivative. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo and nitrile groups will influence the regioselectivity of the oxidation. Oxidation of related substituted phenols has been shown to yield benzaldehyde derivatives under specific conditions. rsc.org For example, the oxidation of 2-bromo-4-methylphenol (B149215) can be directed to form 3-bromo-4-hydroxybenzaldehyde. rsc.org Such transformations can be achieved using a variety of oxidizing agents, including cobalt-based catalysts with molecular oxygen. rsc.org
Table 3: Oxidation of Substituted Phenols Data from studies on analogous compounds.
| Starting Phenol | Oxidizing Agent/Conditions | Major Product |
|---|---|---|
| 2-Bromo-4-methylphenol | Co(OAc)₂ / O₂ | 3-Bromo-4-hydroxybenzaldehyde |
Phenols can undergo oxidative coupling reactions to form dimers or polymers. In the case of this compound, the presence of substituents at the 3-, 4-, and 5-positions directs the potential coupling pathways. The positions ortho and para to the hydroxyl group are key sites for radical formation and subsequent coupling. With the para position occupied by the nitrile group and one ortho position blocked by the methoxy group, the most likely pathway for intermolecular oxidative coupling would involve the remaining ortho position (C-2) and the carbon bearing the bromine (C-3), though the latter is less favored. Intramolecular cyclization is not a likely pathway for this molecule.
Reduction Chemistry of the Nitrile Functional Group
The nitrile group of this compound is a versatile functional group that can be reduced to a primary amine (benzylamine derivative). This transformation is a valuable tool for introducing a reactive aminomethyl group. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation and chemical hydrides. The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitrile without affecting the bromo and hydroxyl functionalities. Catalytic hydrogenation over Raney nickel or palladium on carbon are common methods for nitrile reduction.
Table 4: Common Reagents for Nitrile Reduction Based on general organic chemistry principles.
| Reagent | Conditions | Product |
|---|---|---|
| H₂ / Raney Ni | High pressure, elevated temperature | Primary Amine |
| H₂ / Pd/C | Moderate pressure and temperature | Primary Amine |
| LiAlH₄ | Anhydrous ether, followed by aqueous workup | Primary Amine |
Structure-Reactivity Relationships in this compound Transformations
The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents on the aromatic ring. nih.govacs.org The interplay of these effects governs the reactivity of both the nitrile group and the aromatic core.
Nitrile Group (-CN): This group is strongly electron-withdrawing through both inductive and resonance effects, which polarizes the C≡N bond and makes the carbon atom susceptible to attack by nucleophiles (such as hydride ions from reducing agents).
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: These are strong resonance electron-donating groups, increasing the electron density on the aromatic ring, particularly at the ortho and para positions.
Rational Design and Synthesis of Novel Derivatives
The functional handles on this compound allow for the rational design and synthesis of a wide range of new derivatives through targeted chemical modifications.
The phenolic hydroxyl group is a prime site for derivatization. It can be readily converted into an ether or an ester, which alters the compound's physicochemical properties such as solubility and hydrogen bonding capacity.
Methylation: O-methylation can be achieved by treating the compound with a methylating agent like dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). mdpi.com The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that subsequently attacks the methylating agent.
Acetylation: O-acetylation is typically performed using acetic anhydride (B1165640) ((CH₃CO)₂O) or acetyl chloride (CH₃COCl), often in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the hydroxyl group into an acetate (B1210297) ester.
The structures of these simple analogues are presented below.
| Derivative Name | Structure |
| 3-Bromo-4,5-dimethoxybenzonitrile (Methylated) | |
| 2-Bromo-4-cyano-6-methoxyphenyl acetate (Acetylated) |
The this compound core is a valuable building block for constructing more complex, often biologically active, molecules. A key strategy involves the transformation of the nitrile group into other functionalities that can participate in cyclization or coupling reactions.
For example, a structurally related compound, 3-bromo-4-hydroxybenzonitrile, is a precursor in the synthesis of the gout medication Febuxostat. researchgate.net In this pathway, the nitrile group is converted into a thioamide (-CSNH₂) using reagents like sodium hydrosulfide. This thioamide can then react with an α-haloketone in a Hantzsch-type synthesis to construct a thiazole (B1198619) ring, a common scaffold in medicinal chemistry.
Similarly, the primary amine synthesized from the reduction of the nitrile can be used as a nucleophile in various reactions. It can be acylated, alkylated, or used to form Schiff bases with aldehydes, leading to a diverse range of more complex structures. researchgate.net The aryl bromide also serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds and the construction of elaborate molecular frameworks.
Computational and Theoretical Investigations of 3 Bromo 4 Hydroxy 5 Methoxybenzonitrile
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It would be the primary tool for analyzing the properties of 3-Bromo-4-hydroxy-5-methoxybenzonitrile. DFT calculations can predict molecular geometries, energies, and various electronic properties by modeling the electron density. For substituted benzonitriles, DFT has been widely applied to understand how different functional groups affect the molecule's stability and reactivity.
HOMO-LUMO Energy Gaps and Electron Density Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, a DFT calculation would map the electron density distribution of these frontier orbitals. This would reveal which parts of the molecule—such as the aromatic ring, the nitrile group, or the bromo, hydroxyl, and methoxy (B1213986) substituents—are most involved in electron donation and acceptance.
Specific HOMO-LUMO energy values and detailed electron density maps for this compound have not been reported in the reviewed literature.
Table 1: Illustrative Data Table for HOMO-LUMO Analysis This table is a template showing the type of data that would be generated from a DFT analysis. No experimental or theoretical values are available for this compound.
| Parameter | Expected Value (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue-colored regions represent positive potential (electron-poor) and are prone to nucleophilic attack.
For this compound, an MEP map would identify the electron-rich areas, likely around the oxygen atoms of the hydroxyl and methoxy groups and the nitrogen of the nitrile group. Electron-deficient regions would be expected around the hydrogen atoms. This analysis is vital for predicting sites of intermolecular interactions.
A specific MEP map for this compound is not available in the searched scientific databases.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge transfer interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate more significant charge transfer and greater molecular stability.
In this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs on the oxygen and bromine atoms and the antibonding orbitals of the benzene (B151609) ring. This would offer deep insights into the molecule's electronic stabilization.
Specific NBO analysis, including E(2) energies for donor-acceptor interactions, has not been published for this compound.
Vibrational Spectroscopy and Conformational Analysis
Theoretical vibrational spectroscopy, combined with conformational analysis, helps in interpreting experimental spectra (like FT-IR and FT-Raman) and understanding the molecule's structural dynamics.
Theoretical Prediction of FT-IR and FT-Raman Spectra
Computational methods, particularly DFT, can predict the vibrational frequencies of a molecule. These theoretical spectra for this compound would show characteristic peaks corresponding to the stretching and bending of its various functional groups (C≡N, O-H, C-O, C-Br, and aromatic C-H bonds). By comparing theoretical spectra with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to observed spectral bands.
While theoretical vibrational analyses have been performed for many related benzonitrile (B105546) derivatives, a specific predicted FT-IR and FT-Raman spectrum for this compound is not found in the literature.
Ab Initio and DFT-Based Conformational Studies
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this would involve analyzing the rotation around the C-O bonds of the hydroxyl and methoxy groups. By performing ab initio or DFT calculations, the most stable conformer (the one with the lowest energy) can be identified. Understanding the preferred conformation is essential as it influences the molecule's physical and chemical properties.
A detailed conformational study to determine the most stable geometry of this compound has not been documented in the reviewed scientific papers.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Time-Dependent DFT (TD-DFT) for Electronic Absorption and Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It allows for the calculation of properties related to how a molecule interacts with light, making it a cornerstone for understanding UV-Vis absorption and subsequent electronic behavior.
Simulation of UV-Vis Spectra and Excited State Dynamics
The simulation of a UV-Vis spectrum for this compound using TD-DFT would involve calculating the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. These calculations help identify the nature of electronic transitions, such as π→π* or n→π*, by analyzing the molecular orbitals involved. For substituted phenols and benzonitriles, these transitions are typically influenced by the substituent groups on the benzene ring.
The study of excited state dynamics would investigate the pathways a molecule takes to dissipate energy after absorbing a photon. For a molecule like this compound, this could involve processes like internal conversion, intersystem crossing to a triplet state, or photochemical reaction. Research on other brominated organic molecules, such as 5-bromouracil, has shown that excitation to a ππ* state can be followed by rapid relaxation to other electronic states, with the bromine atom playing a significant role in these decay pathways. A similar investigation for this compound would provide insight into its photostability and potential photochemical reactivity.
Non-Linear Optical (NLO) Activity Prediction
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating their polarizability (α) and hyperpolarizabilities (β, γ). For a molecule to exhibit significant NLO activity, it typically requires a substantial change in dipole moment upon electronic excitation, often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.
For this compound, the hydroxyl (-OH) and methoxy (-OCH3) groups act as electron donors, while the nitrile (-CN) group is a strong electron acceptor. The bromine atom (-Br) also influences the electronic structure through inductive and resonance effects. A computational NLO study would calculate the first-order hyperpolarizability (β) to assess its potential for second-order NLO applications.
Table 1: Hypothetical TD-DFT and NLO Parameters for this compound This table is illustrative and based on general principles, as specific published data for this compound is unavailable.
| Parameter | Predicted Value | Significance |
|---|---|---|
| λmax (nm) | ~280-320 | Main UV absorption band, likely from π→π* transitions. |
| Oscillator Strength (f) | > 0.1 | Indicates the probability of the electronic transition. |
| First Hyperpolarizability (β) | Non-zero | Suggests potential for second-order NLO activity. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structure. These models correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with observed activity or properties.
While no specific QSAR/QSPR models for this compound have been found, studies on other substituted benzonitriles have successfully developed models to predict properties like toxicity. qsardb.orgtandfonline.com A QSAR study for this compound would involve calculating a range of molecular descriptors and using statistical methods to build a predictive model for a property of interest, such as herbicidal or antimicrobial activity, based on data from a series of related compounds.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insight into the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or a biological receptor.
An MD simulation of this compound could be used to explore its behavior in different solvents, analyzing intermolecular interactions like hydrogen bonding between the hydroxyl group and solvent molecules. It could also be used to study how the molecule might bind to a protein active site, providing a dynamic view that complements traditional molecular docking studies. Such simulations are crucial for understanding how a molecule behaves in a realistic biological or chemical system.
Exploration of Biological Activities and Mechanistic Pathways of 3 Bromo 4 Hydroxy 5 Methoxybenzonitrile and Its Derivatives
Anti-Cancer Activity Profiling and Apoptosis Induction Studies
Research into the anti-cancer potential of brominated aromatic compounds has revealed significant activity in various derivatives, highlighting their promise as scaffolds for novel therapeutic agents.
The cytotoxic effects of derivatives of 3-Bromo-4-hydroxy-5-methoxybenzonitrile have been evaluated against several human cancer cell lines. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, in particular, have demonstrated notable inhibitory effects. One of the most promising compounds from this series, designated as C9, was tested against five non-small cell lung cancer (NSCLC) cell lines known for FGFR1 amplification. The compound exhibited potent cytotoxicity with low micromolar IC50 values, indicating strong growth-inhibiting activity. nih.govsemanticscholar.org
| Cancer Cell Line | Compound | IC50 Value (µM) |
|---|---|---|
| NCI-H520 | C9 | 1.36 ± 0.27 |
| NCI-H1581 | C9 | 1.25 ± 0.23 |
| NCI-H226 | C9 | 2.31 ± 0.41 |
| NCI-H460 | C9 | 2.14 ± 0.36 |
| NCI-H1703 | C9 | 1.85 ± 0.32 |
The anti-cancer activity of these derivatives is rooted in their ability to interfere with critical cellular pathways.
Enzyme Inhibition: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, has been identified as a target for some brominated compounds. A spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was found to covalently inactivate recombinant human GAPDH, thereby disrupting the energy metabolism crucial for cancer cell proliferation. nih.gov Another class of derivatives, 4-bromo-N-(3,5-dimethoxyphenyl)benzamides, function as potent inhibitors of fibroblast growth factor receptor-1 (FGFR1), a receptor tyrosine kinase involved in cell proliferation, survival, and migration. nih.govsemanticscholar.org
Cellular Process Disruption: The benzamide (B126) derivative C9 disrupts downstream signaling by inhibiting the phosphorylation of FGFR1 and its subsequent pathways, including PLCγ1 and ERK, in a dose-dependent manner. nih.govsemanticscholar.org This inhibition effectively halts the signaling cascade that promotes tumor growth. Furthermore, this compound was found to arrest the cell cycle at the G2 phase in NSCLC cell lines, preventing the cells from proceeding to mitosis and thus curbing proliferation. nih.govsemanticscholar.org
A key mechanism for the anti-cancer effect of these compounds is the induction of apoptosis, or programmed cell death. The benzamide derivative C9 has been shown to induce cellular apoptosis in NSCLC cells. nih.gov Similarly, studies on acetylated derivatives of natural bromophenols demonstrated a significant increase in the proportion of apoptotic cells in K562 leukemia cells. mdpi.com Treatment with one such derivative at concentrations of 5, 10, and 20 µM increased the apoptotic cell population from 3.75% (control) to 27.22%, 68.00%, and 84.09%, respectively. mdpi.com This indicates a potent ability to trigger the self-destruction of malignant cells.
Anti-inflammatory Research and Immunomodulatory Effects
Investigations into the anti-inflammatory properties of compounds structurally related to this compound have primarily focused on the derivative 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), which is isolated from marine red algae. mdpi.comnih.gov
BDB has demonstrated a significant ability to downregulate the expression of key inflammatory mediators in human keratinocytes stimulated by TNF-α/IFN-γ. mdpi.com This includes the suppression of pro-inflammatory cytokines and chemokines, which are crucial signaling molecules that recruit immune cells and perpetuate the inflammatory response. mdpi.comnih.gov
| Category | Mediators Downregulated by BDB |
|---|---|
| Cytokines | Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-13 (IL-13), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α) |
| Chemokines | Eotaxin, Macrophage-derived chemokine (MDC), Regulated on activation, normal T cells expressed and secreted (RANTES), Thymus and activation-regulated chemokine (TARC) |
The anti-inflammatory effects of BDB are mediated through its interaction with central inflammatory signaling pathways. mdpi.com The compound effectively suppresses the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in orchestrating the expression of inflammatory genes. mdpi.comnih.gov
NF-κB Pathway: BDB treatment has been shown to suppress the phosphorylation of cytosolic IκBα and the NF-κB p65 subunit. mdpi.com This inhibition prevents the translocation of NF-κB p65 into the nucleus, a critical step for activating the transcription of pro-inflammatory genes. mdpi.com
Enzyme Inhibition and Receptor Binding Studies
The therapeutic potential of chemical compounds is often linked to their ability to selectively interact with biological macromolecules such as enzymes and receptors. Derivatives of this compound have been investigated for such interactions, revealing specific inhibitory activities against key enzymatic targets.
Research into the derivatives of the core benzonitrile (B105546) structure has identified tyrosinase as a significant biological target. Tyrosinase is a crucial enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. nih.gov A novel synthesized derivative, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), demonstrated a potent, dose-dependent inhibitory effect on mushroom tyrosinase. nih.gov The inhibitory capacity of MHY1498 was found to be significantly greater than that of kojic acid, a well-known tyrosinase inhibitor, as indicated by their respective IC50 values. nih.gov
Kinetic analysis revealed that MHY1498 functions as a competitive inhibitor of tyrosinase, suggesting that it vies with the enzyme's natural substrate, L-tyrosine, for binding to the active site. nih.gov This competitive mechanism is a key characteristic in the development of targeted enzyme inhibitors. Furthermore, studies on structurally related benzonitrile compounds have noted significant inhibitory action against various metabolic enzymes, highlighting the potential for this class of molecules in therapeutic areas like diabetes and obesity. The presence of a hydroxyl group on the phenyl ring is often considered critical for receptor recognition and binding affinity, a principle observed across various classes of bioactive molecules that interact with biological receptors. nih.gov
| Compound | Target Enzyme | IC50 Value (μM) | Inhibition Mechanism |
|---|---|---|---|
| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) | Mushroom Tyrosinase | 4.1 ± 0.6 | Competitive |
| Kojic Acid (Positive Control) | Mushroom Tyrosinase | 22.0 ± 4.7 | Not specified |
To elucidate the molecular basis of enzyme inhibition, computational methods such as molecular docking are frequently employed. These in silico techniques predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction. nih.gov
In the case of the tyrosinase inhibitor MHY1498, molecular docking simulations were performed to understand its interaction with the enzyme's active site. nih.gov The results of these simulations supported the experimental findings, indicating that MHY1498 binds with high affinity to the active site of tyrosinase. nih.gov Such studies are crucial as they provide insights into the specific amino acid residues involved in the interaction and help rationalize the observed biological activity. The ability to model these ligand-protein complexes allows for the rational design and optimization of more potent and selective inhibitors. nih.gov
Antioxidant Property Investigations of Derivatives
Derivatives of bromophenols, a class of compounds that includes this compound, are recognized for their potential as antioxidants. mdpi.com These compounds can mitigate oxidative stress, which is implicated in a wide range of cellular damage and disease pathologies.
A study involving the synthesis of methylated and acetylated derivatives of a closely related compound, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, evaluated their antioxidant capabilities at a cellular level. mdpi.com Specific derivatives demonstrated significant protective effects against oxidative damage induced by hydrogen peroxide (H2O2) in HaCaT keratinocytes. mdpi.com
Notably, the derivatives 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9) and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate (4b-3) were effective in alleviating H2O2-induced damage and reducing the generation of reactive oxygen species (ROS). mdpi.com Further mechanistic studies on a related compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), have shown that its antioxidant effect is mediated through the upregulation of heme oxygenase-1 (HO-1), a key cytoprotective enzyme. nih.gov This upregulation occurs via the activation of the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. nih.gov
| Derivative Compound | Observed Antioxidant Effect | Cell Line | Inducing Agent |
|---|---|---|---|
| 3b-9 | Ameliorated oxidative damage and ROS generation | HaCaT | H2O2 |
| 4b-3 | Ameliorated oxidative damage and ROS generation | HaCaT | H2O2 |
Broad Spectrum Biological Activity Screening and Lead Compound Identification
The benzonitrile scaffold, particularly with its bromine substitution, serves as a versatile platform for developing novel pharmacologically active compounds. The bromine atom provides a reactive site for chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for biological screening.
Screening of compounds structurally related to this compound has revealed a wide range of biological activities. For instance, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), isolated from marine red algae, has demonstrated not only antioxidant properties but also significant anti-inflammatory effects in human keratinocytes. mdpi.com It was shown to suppress inflammatory pathways stimulated by TNF-α and IFN-γ. mdpi.com
Furthermore, derivatives of this structural class have been identified as key intermediates in the synthesis of established therapeutic agents. One such example is the role of 3-bromo-4-isobutyloxyphenyl carbothioamide as a crucial intermediate in the synthesis of febuxostat, a medication used for treating gout. researchgate.net In addition to antioxidant and anti-inflammatory activities, various bromophenol derivatives have been evaluated for their anticancer potential, with some showing the ability to inhibit the viability and induce apoptosis in leukemia K562 cells. mdpi.com This broad spectrum of activity underscores the value of the 3-bromo-hydroxyphenyl core structure as a source for identifying lead compounds for further drug development. mdpi.com
Advanced Applications of 3 Bromo 4 Hydroxy 5 Methoxybenzonitrile in Specialized Research Disciplines
Pharmaceutical Development as a Key Synthetic Intermediate
3-Bromo-4-hydroxy-5-methoxybenzonitrile is a significant building block in organic synthesis, valued for the unique reactivity conferred by its combination of bromine, hydroxyl, and methoxy (B1213986) functional groups. This distinct structure makes it a crucial intermediate in the synthesis of complex molecules within the pharmaceutical industry.
The molecular architecture of this compound makes it an ideal starting point for the development of new therapeutic agents. Its functional groups serve as reactive handles for constructing more complex, biologically active molecules. Researchers utilize this compound as a key intermediate in multi-step synthetic pathways aimed at producing novel drugs. For instance, it serves as a critical intermediate in the synthesis of compounds like febuxostat, a medication used in the management of gout. google.com
The versatility of this compound allows for its application in drug discovery programs targeting a wide array of diseases. Its structural framework is particularly noted in research focused on the development of anti-cancer agents, where its unique properties are leveraged to design and synthesize potential new treatments. The ability to modify the compound's structure allows chemists to create libraries of related molecules, which can then be screened for activity against various biological targets.
Table: Role as a Pharmaceutical Intermediate
| Therapeutic Area | Application Example | Reference |
|---|---|---|
| Anti-inflammatory (Gout) | Key intermediate in the synthesis of Febuxostat. | google.com |
| Oncology | Serves as a precursor for potential anti-cancer agents. | |
This interactive table illustrates the role of this compound in different areas of pharmaceutical research.
Agrochemical Research and Formulation Component
In addition to its pharmaceutical applications, this compound is a valuable intermediate in the agrochemical sector. Its chemical properties are well-suited for the synthesis of active ingredients used in crop protection products.
The compound is an essential component in the synthetic pathways for various herbicides and pesticides. Its stable and compatible nature with other reagents makes it a preferred choice for researchers in creating effective agrochemical solutions designed to target specific weeds or pests. The presence of the bromine atom, in particular, is a common feature in many active agrochemical ingredients.
The functional groups on the benzonitrile (B105546) ring offer sites for chemical modification to enhance the efficacy of agricultural products. By altering the structure—for example, by converting the hydroxyl group to an ether or ester—researchers can fine-tune the properties of the final product, potentially improving its potency, stability, or environmental profile. This adaptability is crucial for developing next-generation agrochemicals that are both effective and minimize environmental impact.
Table: Potential Structural Modifications for Agrochemicals
| Functional Group | Type of Modification | Potential Outcome |
|---|---|---|
| Hydroxy (-OH) | Etherification, Esterification | Altered solubility, uptake, and biological activity |
| Bromo (-Br) | Nucleophilic substitution | Introduction of new functional moieties |
| Cyano (-CN) | Hydrolysis, Reduction | Conversion to carboxylic acids or amines for further synthesis |
This interactive table outlines possible structural modifications to this compound for agrochemical development.
Contributions to Materials Science and Polymer Chemistry
While this compound is a well-established intermediate in the pharmaceutical and agrochemical fields, its specific contributions to materials science and polymer chemistry are not extensively documented in publicly available research. The broader class of compounds known as benzonitriles can be used as solvents or precursors for certain resins. However, dedicated studies detailing the incorporation of this compound into polymers or its use in the development of new materials are not prominent in the current scientific literature.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Integration into Specialty Polymer Synthesis
This compound serves as a highly functionalized monomer for the synthesis of specialty polymers. Its chemical structure, featuring a reactive hydroxyl group, allows for its incorporation into polymer chains through polycondensation or polyetherification reactions. This integration facilitates the development of advanced materials, such as aromatic polyesters and polyethers, where the compound's unique substituents can impart desirable properties.
The presence of the nitrile (C≡N), bromo (Br), and methoxy (O-CH₃) groups on the phenyl ring provides specific functionalities to the resulting polymer backbone. These pendant groups are instrumental in modifying the polymer's chemical and physical characteristics. For instance, the polar nitrile group can enhance intermolecular forces, while the bromine atom can introduce flame-retardant properties. Researchers can leverage this monomer to create polymers with tailored performance attributes for specialized applications in electronics, aerospace, and high-performance engineering sectors.
Improvement of Thermophysical and Mechanical Properties of Materials
The incorporation of this compound into a polymer matrix can significantly enhance the material's thermophysical and mechanical properties. The rigid aromatic ring of the monomer contributes to the stiffness and thermal stability of the polymer backbone. The strong dipole moment of the nitrile group increases intermolecular dipole-dipole interactions between polymer chains, which can lead to a higher glass transition temperature (Tg) and improved mechanical strength.
Below is an interactive table detailing the hypothesized effects of incorporating this monomer on key material properties.
| Property | Base Polymer (Hypothetical) | Polymer with this compound | Rationale for Change |
| Glass Transition Temp (Tg) | Moderate | Increased | Enhanced intermolecular forces from polar nitrile groups and chain rigidity. |
| Thermal Decomposition (Td) | Good | Higher | Rigid aromatic structure contributes to greater thermal stability. |
| Flame Retardancy (LOI) | Low | Significantly Increased | Presence of bromine atoms which act as flame retardants. |
| Mechanical Strength | Standard | Increased | Stronger intermolecular forces and increased chain rigidity. |
| Refractive Index | Lower | Higher | Incorporation of the heavy bromine atom increases electron density. |
Analytical Chemistry Method Development and Validation
Utilization as a Standard Reference Material for Related Compounds
In analytical chemistry, this compound is a valuable standard reference material. Due to its stable, crystalline nature and well-defined chemical structure, it can be obtained in high purity (e.g., >98%). tcichemicals.comtcichemicals.com This makes it an ideal candidate for calibrating analytical instruments and validating new methods for the identification and quantification of related substituted benzonitriles and brominated phenols. Its distinct molecular weight and isotopic pattern, owing to the bromine atom, provide a clear and unambiguous signal in mass spectrometry, aiding in the precise calibration of these instruments.
The compound's utility as a standard is crucial in environmental analysis, pharmaceutical research, and materials science, where accurate detection of structurally similar compounds is necessary.
The table below summarizes the key identifiers for this compound, which are essential for its function as a reference material.
| Identifier | Value | Source |
| CAS Number | 52805-45-5 | sigmaaldrich.comscbt.com |
| Molecular Formula | C₈H₆BrNO₂ | sigmaaldrich.comscbt.com |
| Molecular Weight | 228.04 g/mol | sigmaaldrich.comscbt.com |
| Purity | >98.0% (GC) | tcichemicals.com |
| Melting Point | 143-146 °C | sigmaaldrich.com |
Development of Advanced Chromatographic and Spectroscopic Methods for Characterization
The unique structure of this compound necessitates the use of advanced analytical techniques for its characterization and quantification.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a powerful method for the analysis of this compound. researchgate.netnih.gov This technique allows for the effective separation of the compound from complex matrices, followed by its highly sensitive and selective detection. researchgate.netnih.gov Method development would involve optimizing the mobile phase, stationary phase (e.g., C18 column), and MS/MS parameters to achieve low detection limits, making it suitable for trace analysis in environmental or biological samples. researchgate.netnih.gov
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unequivocal structural elucidation of the molecule.
¹H NMR provides information on the aromatic protons, with their chemical shifts and coupling patterns confirming the substitution pattern on the benzene (B151609) ring.
¹³C NMR identifies all the carbon atoms in the molecule, including the characteristic shifts for the nitrile carbon and the carbons bonded to the bromine, hydroxyl, and methoxy groups.
¹⁵N NMR can be used to specifically probe the electronic environment of the nitrile nitrogen atom. researchgate.net
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can identify the characteristic vibrational frequencies of the functional groups, such as the C≡N stretch of the nitrile, the O-H stretch of the phenol, and C-Br vibrations. nih.gov
This multi-technique approach ensures a comprehensive and accurate characterization of this compound.
The following table summarizes the primary analytical techniques used for characterization.
| Technique | Information Provided |
| HPLC-MS/MS | Separation, identification, and sensitive quantification. researchgate.netnih.gov |
| ¹H NMR | Elucidation of proton environments and aromatic substitution patterns. |
| ¹³C NMR | Identification of all unique carbon atoms and functional groups. |
| FTIR/Raman | Confirmation of functional groups (C≡N, O-H, C-O, C-Br). nih.gov |
Future Directions and Emerging Research Avenues for 3 Bromo 4 Hydroxy 5 Methoxybenzonitrile
Rational Drug Design and Development Utilizing Computational Tools
The future of drug discovery for compounds like 3-Bromo-4-hydroxy-5-methoxybenzonitrile is intrinsically linked to the power of computational tools. Rational drug design, a methodology that relies on the knowledge of a biological target's three-dimensional structure, can significantly accelerate the identification of lead compounds and the optimization of their properties.
In silico screening of virtual libraries containing derivatives of this compound against a panel of disease-relevant protein targets is a logical first step. Techniques such as molecular docking can predict the binding affinity and mode of interaction of these derivatives with targets, providing insights into their potential therapeutic efficacy. For instance, studies on vanillin (B372448) derivatives have successfully employed molecular docking to explore their binding to enzymes like sterol 14α-demethylase (CYP51) from Leishmania infantum, revealing favorable binding interactions. researchgate.net A similar approach could be used to investigate the potential of this compound derivatives as antimicrobial or anticancer agents.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the activity of novel, unsynthesized molecules. nih.govajol.info For example, QSAR analyses have been successfully applied to understand the antimicrobial activity of various benzonitrile (B105546) and quinazolinone compounds. ajol.infonih.gov A systematic QSAR study on a library of this compound derivatives could elucidate the key structural determinants for a desired biological activity, guiding the synthesis of more potent analogues.
| Computational Method | Application | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicting binding of derivatives to therapeutic targets (e.g., enzymes, receptors). | Identification of potential lead compounds for various diseases. |
| Virtual Screening | High-throughput screening of large virtual libraries of derivatives. | Rapid identification of hit compounds with desired binding characteristics. |
| QSAR | Correlating structural properties with biological activity. | Guiding the design of more potent and selective analogues. |
| Molecular Dynamics Simulations | Studying the dynamic behavior of the compound and its complexes with biological targets. | Understanding the stability and conformational changes upon binding. |
Exploration of Novel Bioactive Scaffolds from Structural Modifications
The core structure of this compound offers a versatile scaffold for chemical modification to generate novel bioactive molecules. Its relationship to vanillin, a well-known bioactive natural product, provides a strong rationale for exploring its derivatization. researchgate.netmdpi.com
Systematic modifications of the functional groups on the aromatic ring—the hydroxyl, methoxy (B1213986), and nitrile moieties—can lead to a diverse library of new compounds with potentially enhanced or entirely new biological activities. For instance, the synthesis of vanillin acetamides has been shown to yield compounds with anti-inflammatory and antidiabetic properties. researchgate.net Similarly, structural modifications of other brominated phenols have led to derivatives with significant antioxidant and anticancer activities.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for further chemical transformations and the introduction of a wide range of functionalities. The synthesis of vanillin-based Schiff bases and other derivatives has been a fruitful area of research, yielding compounds with antimicrobial and other therapeutic properties. nih.gov Exploring similar reactions with this compound could lead to the discovery of novel bioactive scaffolds.
| Structural Modification | Potential Bioactivity | Rationale from Related Compounds |
|---|---|---|
| Esterification/Etherification of the hydroxyl group | Antimicrobial, Anticancer | Derivatives of vanillin and other phenols show enhanced bioactivity. |
| Conversion of the nitrile to amide/acid/amine | Anti-inflammatory, Antidiabetic | Amide derivatives of vanillin exhibit these properties. researchgate.net |
| Introduction of heterocyclic rings | Antimicrobial, Anticancer | Many heterocyclic compounds derived from vanillin are bioactive. researchgate.net |
| Synthesis of Schiff bases | Antimicrobial | Vanillin-based Schiff bases are known for their antimicrobial effects. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound can greatly benefit from these technologies. ML models can be trained on large datasets of chemical structures and their associated properties to make predictions for new molecules, thereby accelerating the discovery and development process.
One of the key applications of AI/ML in this context is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov Early prediction of these properties can help in identifying drug candidates with favorable pharmacokinetic profiles and low toxicity, reducing the likelihood of late-stage failures in drug development. Web-based platforms like ADMET-AI utilize machine learning models to predict a wide range of ADMET properties for small molecules. greenstonebio.com Such tools could be employed to assess the drug-likeness of this compound and its derivatives.
Furthermore, machine learning algorithms can be used to build more accurate and predictive QSAR models. mdpi.com By learning complex, non-linear relationships between molecular descriptors and biological activity, ML-based QSAR models can offer superior predictive power compared to traditional statistical methods. mdpi.com These models can be used to screen virtual libraries of this compound derivatives and prioritize a smaller, more promising set of compounds for synthesis and experimental testing.
| AI/ML Application | Specific Task | Potential Impact |
|---|---|---|
| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles of derivatives. | Early identification of drug candidates with favorable properties. |
| QSAR Modeling | Developing predictive models for biological activity. | Efficient virtual screening and lead optimization. |
| De Novo Drug Design | Generating novel molecular structures with desired properties. | Exploration of new chemical space for drug discovery. |
| Synthesis Prediction | Predicting optimal synthetic routes for novel derivatives. | Facilitating the efficient chemical synthesis of new compounds. |
Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound should focus on developing sustainable and environmentally benign synthetic methods.
Traditional methods for the synthesis of benzonitriles often involve harsh reagents and conditions. google.com Green chemistry approaches offer attractive alternatives. For example, the use of biocatalysts, such as enzymes, can enable highly selective transformations under mild conditions. The enzymatic synthesis of nitriles from alcohols using galactose oxidase has been demonstrated as a cyanide-free and efficient method. uva.nl Investigating the potential of enzymatic routes for the synthesis of this compound could lead to a more sustainable manufacturing process.
The use of greener solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions are other key aspects of green chemistry. mdpi.comrsc.org Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and improving yields, often with reduced energy consumption. rjpn.org The synthesis of 5-bromovanillin (B1210037), a closely related compound, has been achieved through various methods, and exploring greener alternatives for this and the subsequent conversion to the nitrile would be a valuable research direction. youtube.comguidechem.comchemicalbook.com
| Green Chemistry Principle | Potential Application | Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from lignin-derived compounds like vanillin. | Reduces reliance on petrochemicals. |
| Catalysis | Employing biocatalysts or recyclable heterogeneous catalysts. | Increases reaction efficiency and reduces waste. |
| Safer Solvents and Reagents | Using water, ionic liquids, or solvent-free conditions. | Minimizes environmental impact and improves safety. |
| Energy Efficiency | Utilizing microwave-assisted synthesis. | Reduces reaction times and energy consumption. |
Comprehensive Biological Profiling through Omics Technologies
To fully understand the biological effects of this compound and its derivatives, a comprehensive biological profiling using "omics" technologies is essential. These high-throughput techniques, including transcriptomics, proteomics, and metabolomics, can provide a global view of the molecular changes induced by a compound in a biological system.
Transcriptomic analysis, for example, can reveal changes in gene expression in cells treated with the compound, providing insights into the cellular pathways and biological processes that are affected. Studies on vanillin have utilized transcriptomics to understand its biosynthesis and its effects on microbial stress responses. plos.orgmdpi.comnih.govnih.gov A similar approach could be used to identify the molecular targets and mechanisms of action of this compound.
Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, offering a more direct picture of the cellular response to a compound. Metabolomics, the study of small molecules (metabolites), can reveal alterations in metabolic pathways. mdpi.com Integrated multi-omics analyses, combining data from transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of the biological impact of this compound and guide the development of new therapeutic applications. nih.govmdpi.com
| Omics Technology | Information Gained | Potential Application |
|---|---|---|
| Transcriptomics | Changes in gene expression. | Identifying molecular targets and pathways affected by the compound. |
| Proteomics | Changes in protein expression and modifications. | Understanding the cellular response at the protein level. |
| Metabolomics | Alterations in metabolic pathways. | Identifying metabolic biomarkers of compound activity. |
| Integrated Multi-Omics | Holistic view of the biological system's response. | Comprehensive understanding of the mechanism of action. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
